molecular formula C15H12ClN B11938394 3-(4-Chlorophenyl)-2-phenylpropanenitrile CAS No. 32970-79-9

3-(4-Chlorophenyl)-2-phenylpropanenitrile

Cat. No.: B11938394
CAS No.: 32970-79-9
M. Wt: 241.71 g/mol
InChI Key: ABVFADOVAQKBBK-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-phenylpropanenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with a 4-chlorophenyl and a phenyl group as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-phenylpropanenitrile can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzyl cyanide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or distillation to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-phenylpropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Chlorophenyl)-2-phenylpropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-phenylpropanenitrile involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-2-phenylpropanamine: Similar structure but with an amine group instead of a nitrile.

    3-(4-Chlorophenyl)-2-phenylpropanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.

    3-(4-Chlorophenyl)-2-phenylpropanol: Similar structure but with a hydroxyl group instead of a nitrile.

Uniqueness

3-(4-Chlorophenyl)-2-phenylpropanenitrile is unique due to its nitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

32970-79-9

Molecular Formula

C15H12ClN

Molecular Weight

241.71 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-phenylpropanenitrile

InChI

InChI=1S/C15H12ClN/c16-15-8-6-12(7-9-15)10-14(11-17)13-4-2-1-3-5-13/h1-9,14H,10H2

InChI Key

ABVFADOVAQKBBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)C#N

Origin of Product

United States

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